molecular formula C14H18O3 B12282421 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid

5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid

Cat. No.: B12282421
M. Wt: 234.29 g/mol
InChI Key: CKJSRBCSUSLJRO-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The tert-butyl group attached to the benzofuran ring enhances the compound’s stability and reactivity, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetic Acid Functionalization: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, thiols.

Scientific Research Applications

5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential as an antioxidant and its ability to interact with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory and anticancer properties, as well as its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

    Anticancer Properties: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran-3-acetic Acid: Lacks the tert-butyl group, making it less stable and reactive.

    5-(tert-Butyl)-2,3-dihydrobenzofuran: Lacks the acetic acid moiety, limiting its applications in biological systems.

    tert-Butylhydroquinone: Shares the tert-butyl group but has different functional groups and applications.

Uniqueness

5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid is unique due to the presence of both the tert-butyl group and the acetic acid moiety, which confer enhanced stability, reactivity, and a wide range of applications in various fields.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(5-tert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C14H18O3/c1-14(2,3)10-4-5-12-11(7-10)9(8-17-12)6-13(15)16/h4-5,7,9H,6,8H2,1-3H3,(H,15,16)

InChI Key

CKJSRBCSUSLJRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC2CC(=O)O

Origin of Product

United States

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